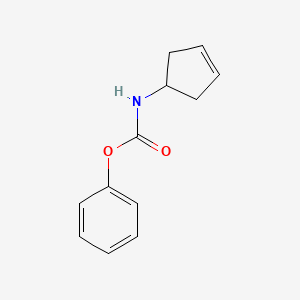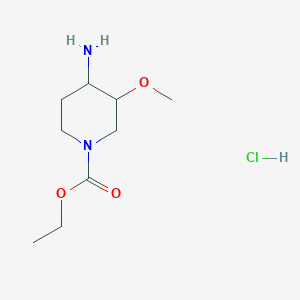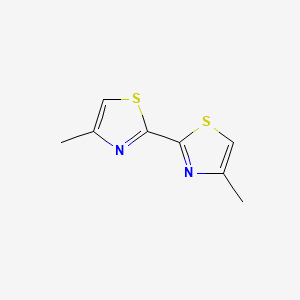
H-Tyr(PO3H2)-Val-Asn-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide composed of four amino acids: tyrosine, valine, asparagine, and valine. The tyrosine residue is phosphorylated, which adds a phosphate group (PO3H2) to the molecule. This phosphorylation is significant as it plays a crucial role in various biological processes, including signal transduction and protein-protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The phosphate group on tyrosine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with modified tyrosine residues.
Aplicaciones Científicas De Investigación
H-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in therapeutic interventions targeting phosphorylation-related diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of H-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific molecular targets, primarily protein tyrosine phosphatases and kinases. The phosphorylated tyrosine residue can mimic natural substrates, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr(PO3H2)-OH: A simpler phosphorylated tyrosine derivative used in similar research applications.
H-Tyr(3-I)-OH: An iodinated tyrosine derivative used as a tyrosine hydroxylase inhibitor.
Uniqueness
H-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific sequence and phosphorylation state, which allows it to be used in more specialized studies related to protein interactions and signal transduction. Its tetrapeptide structure provides a more complex model compared to simpler phosphorylated amino acids.
Propiedades
Fórmula molecular |
C23H36N5O10P |
|---|---|
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |
Clave InChI |
LFCOMFIDVQJRLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)


![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
